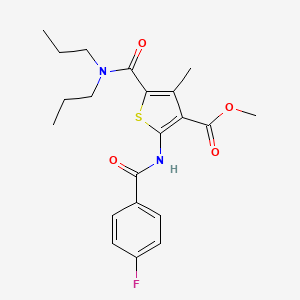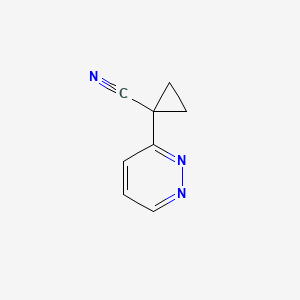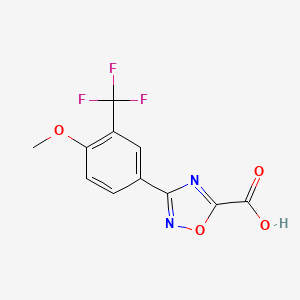
1-(4-Amino-piperidin-1-yl)-2-cyclopropyl-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-piperidin-1-yl)-2-cyclopropyl-ethanone is a chemical compound with the molecular formula C9H16N2O. It is primarily used in research settings and has applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a piperidine ring and a cyclopropyl group, making it an interesting subject for scientific studies.
Preparation Methods
The synthesis of 1-(4-Amino-piperidin-1-yl)-2-cyclopropyl-ethanone involves several steps. One common method includes the reaction of 4-aminopiperidine with cyclopropylcarbonyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the purity of the final product.
Chemical Reactions Analysis
1-(4-Amino-piperidin-1-yl)-2-cyclopropyl-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction could produce cyclopropyl alcohols.
Scientific Research Applications
1-(4-Amino-piperidin-1-yl)-2-cyclopropyl-ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Amino-piperidin-1-yl)-2-cyclopropyl-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
1-(4-Amino-piperidin-1-yl)-2-cyclopropyl-ethanone can be compared with other similar compounds, such as:
1-(4-Amino-piperidin-1-yl)-2-fluoro-phenyl-methanone: This compound has a similar piperidine ring but includes a fluorophenyl group, which may result in different chemical and biological properties.
3-(4-Aminopiperidin-1-yl)propan-1-ol: This compound features a propanol group instead of a cyclopropyl group, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct chemical properties and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C10H18N2O |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-(4-aminopiperidin-1-yl)-2-cyclopropylethanone |
InChI |
InChI=1S/C10H18N2O/c11-9-3-5-12(6-4-9)10(13)7-8-1-2-8/h8-9H,1-7,11H2 |
InChI Key |
JPTMPKQCFSLRHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(=O)N2CCC(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N'-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide](/img/structure/B12069698.png)












![a-[(Boc-amino)methyl]-2-fluorobenzeneacetic acid](/img/structure/B12069741.png)
